molecular formula C19H15FN6O5 B2475479 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 922045-21-4

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2475479
CAS No.: 922045-21-4
M. Wt: 426.364
InChI Key: PPRNCPUYBLEQBG-UHFFFAOYSA-N
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Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15FN6O5 and its molecular weight is 426.364. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that plays a crucial role in the production of nitric oxide, a neurotransmitter involved in various physiological and pathological processes. Overexpression or continuous activation of nNOS is associated with neurodegenerative disorders .

Mode of Action

The compound interacts with nNOS by binding to its active site, specifically to a hydrophobic pocket . This binding inhibits the enzymatic activity of nNOS, reducing the production of nitric oxide . The compound’s unique structure, which includes a 2-imidazolylpyrimidine head, allows it to bind with high affinity and selectivity to nNOS .

Biochemical Pathways

By inhibiting nNOS, the compound affects the nitric oxide signaling pathway. Nitric oxide is a key player in various physiological processes, including neurotransmission, vasodilation, and immune response. Therefore, the inhibition of nNOS can have significant downstream effects, potentially alleviating symptoms associated with neurodegenerative disorders .

Pharmacokinetics

The compound exhibits good permeability and low efflux in a Caco-2 assay, suggesting potential oral bioavailability . Furthermore, even with heme-coordinating groups in the molecule, modifying other pharmacophoric fragments minimized undesirable inhibition of cytochrome P450s from human liver microsomes . This indicates that the compound may have favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Result of Action

The molecular effect of the compound’s action is the inhibition of nNOS, leading to a decrease in nitric oxide production . On a cellular level, this can result in altered neurotransmission and other nitric oxide-dependent processes. Given the role of nitric oxide in neurodegenerative disorders, the compound’s action could potentially alleviate associated symptoms .

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6O5/c20-13-3-1-2-12(8-13)10-24-11-22-17-14(19(24)28)9-23-25(17)7-6-21-18(27)15-4-5-16(31-15)26(29)30/h1-5,8-9,11H,6-7,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRNCPUYBLEQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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